1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyridine derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific pathways in disease treatment.
Mechanism of Action
The mechanism by which 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other pyridine derivatives, such as this compound.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-6-7-16(2)18(13-15)14-26-12-4-5-21(23(26)29)22(28)25-20-10-8-19(9-11-20)24-17(3)27/h4-13H,14H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTPNFHNPLMEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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